molecular formula C22H20N2O7S B4297260 N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide

N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide

Cat. No.: B4297260
M. Wt: 456.5 g/mol
InChI Key: UKHAURAMAQSNSH-UHFFFAOYSA-N
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Description

N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a nitro group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common steps include nitration, sulfonation, and amide formation. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly changing the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe for investigating biological pathways and interactions due to its unique functional groups.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: This compound shares some structural similarities but lacks the sulfonyl and nitro groups.

    3-Methoxyphenylboronic acid: Similar in having a methoxy group, but differs significantly in overall structure and reactivity.

    4-Amino-2-(trifluoromethyl)benzonitrile: Contains a benzamide moiety but has different substituents, leading to distinct chemical properties.

Properties

IUPAC Name

N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S/c1-13-14(2)21(25)20(32(29,30)18-9-7-17(31-3)8-10-18)12-19(13)23-22(26)15-5-4-6-16(11-15)24(27)28/h4-12,25H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHAURAMAQSNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
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N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
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N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
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N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
Reactant of Route 5
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide
Reactant of Route 6
N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.